

Technical Comparison Guide: 4-(4-Bromobutyl)piperidine Hydrobromide[1]

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Compound of Interest

Compound Name: 4-(4-bromobutyl)piperidine
Hydrobromide
CAS No.: 1049728-90-6
Cat. No.: B1597220

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CAS Number: 1049728-90-6 Formula: C

H

Br

N (Hydrobromide Salt) Molecular Weight: 301.06 g/mol [1][2]

Introduction: The Linker Logic

In drug discovery, the "linker" domain of a molecule is rarely inert; it dictates solubility, metabolic stability, and target engagement. **4-(4-bromobutyl)piperidine Hydrobromide** serves as a specialized tether, offering a secondary amine for diversification and a distal alkyl bromide for electrophilic coupling.[1]

This guide analyzes its spectral fingerprint (NMR/MS) and objectively compares its utility against common alternatives like chloro-analogs or N-protected variants.[1][3]

Analytical Characterization (NMR & Mass Spec)

Precise characterization is required to distinguish this salt form from its free base or degradation products (e.g., cyclized impurities).[1][3]

A. Mass Spectrometry (ESI-MS) Profile

The mass spectrum provides the definitive identification of the carbon skeleton and the halogen presence.[1][3]

Parameter	Experimental Expectation	Structural Insight
Ionization Mode	ESI (+)	Protonated molecular ion [M+H]
Base Peak (m/z)	220.07 / 222.07	Corresponds to the free base cation (C H BrN).[1]
Isotope Pattern	1:1 doublet	The signature of a single Bromine atom (Br and Br have nearly equal abundance).[1][3]
Fragmentation	m/z ~140 (Loss of HBr)	In-source fragmentation often cleaves the terminal bromide. [1][3]

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Analyst Note: The HBr salt counter-ion is "silent" in positive ESI mode but dictates the pH of the solution.[1][3] Ensure the mobile phase is slightly acidic to maintain the protonated amine state.

[1][3]

B. Nuclear Magnetic Resonance (NMR) Data

The

¹H NMR spectrum is characterized by the symmetry of the piperidine ring and the distinct triplet of the terminal alkyl bromide.[1][3]

Solvent: DMSO-d

(Preferred for salt solubility) or D

O.[1][3]

Position	Shift (ppm)	Multiplicity	Integration	Assignment Logic
NH	8.40 - 8.80	Broad Singlet	2H	Ammonium protons (exchangeable with D O).[1][3]
-CH (Br)	3.52	Triplet (Hz)	2H	Deshielded by the electronegative Bromine atom.[1][3]
-CH (N)	3.20 - 3.25	Broad Doublet	2H	Equatorial protons adjacent to the nitrogen (deshielded by positive charge).[1]
-CH (N)	2.80 - 2.90	Triplet/Multiplet	2H	Axial protons adjacent to nitrogen.[1][3]
-CH (Chain)	1.75 - 1.85	Multiplet	2H	Methylene group beta to the Bromine.[1][3]
Piperidine C4-H	1.50 - 1.60	Multiplet	1H	Methine proton at the ring junction.[1][3]
Bulk Alkyl	1.20 - 1.45	Multiplet	6H	Remaining methylene protons (ring + chain).[1][3]

“

Critical Quality Attribute (CQA): A triplet appearing at

3.65 ppm (in DMSO) typically indicates the formation of the Chloro-analog (chloride exchange) or alcohol degradation product (

3.38 ppm).[1]

Comparative Analysis: Why This Reagent?

Choosing the right building block impacts yield and step count.[1][3] Below is a comparison of 4-(4-bromobutyl)piperidine HBr against its primary alternatives.

Alternative 1: The Chloro-Analog

4-(4-chlorobutyl)piperidine HCl[1]

- Pros: Cheaper raw material cost; higher stability (less prone to hydrolysis).[1][3]
- Cons: Significantly lower reactivity in S

2 reactions.[1][3] Often requires iodide catalysis (Finkelstein conditions) to react with weaker nucleophiles, adding a purification step.[1][3]

- Verdict: Use the Bromo variant for precious intermediates where yield is paramount.[1][3] Use Chloro for large-scale, early-stage synthesis where forcing conditions (high heat) are acceptable.[1][3]

Alternative 2: The N-Boc Protected Variant

tert-butyl 4-(4-bromobutyl)piperidine-1-carboxylate[1]

- Pros: Simplified workup (soluble in organic solvents like EtOAc/DCM); no salt neutralization required.[1][3]
- Cons: Requires an acidic deprotection step (TFA/HCl) later in the synthesis.[1][3]

- Verdict: The HBr Salt (discussed here) is superior for "Step Economy" if the next step involves amide coupling or reductive amination, as the amine can be freed in situ.[3]

Data Summary Table

Feature	Bromo-HBr Salt (Subject)	Chloro-HCl Salt	N-Boc Bromo
Reactivity ()	High (100)	Low (~1-5)	High (100)
Atom Economy	Good	Best	Poor (loss of Boc)
Storage Stability	Moderate (Hygroscopic)	High	High
Cost	\$	\$	

Experimental Protocols

Protocol A: Analytical Sample Prep (NMR)

To ensure sharp peaks and prevent salt precipitation.[1]

- Weigh 10 mg of 4-(4-bromobutyl)piperidine HBr into a vial.
- Add 0.6 mL of DMSO-d₆ .[1][3] (Avoid CDCl₃ as the salt is insoluble).[1][3]
- Add 1 drop of TFA-d (optional) to sharpen the ammonium proton signal and collapse coupling to the nitrogen.[1][3]
- Sonicate for 30 seconds until fully dissolved.

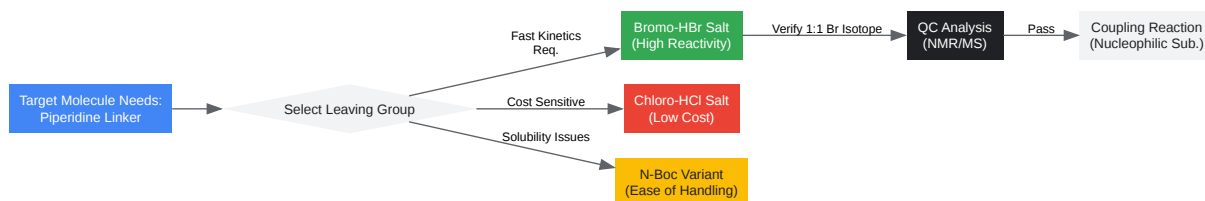
Protocol B: Free-Basing for Synthesis

The HBr salt must be neutralized before use as a nucleophile.[1]

- Suspend the HBr salt (1.0 eq) in DCM or DMF.[1][3]
- Add Diisopropylethylamine (DIPEA) (2.5 eq) or K₂CO₃ (3.0 eq).
- Stir for 15 minutes at Room Temperature.
- Observation: The suspension typically clears (in DMF) or the solid texture changes (in DCM) as the free amine is liberated.[1][3]

Workflow Visualization

The following diagram illustrates the decision logic for selecting this specific reagent and the downstream analytical workflow.



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Figure 1: Selection Logic and Quality Control Workflow for Piperidine Linkers.

References

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Sources

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- 2. 1049728-90-6 CAS MSDS (4-(4-BROMO-BUTYL)-PIPERIDINE HYDROBROMIDE) Melting Point Boiling Point Density CAS Chemical Properties [\[chemicalbook.com\]](https://chemicalbook.com)
- 3. 4-Bromopiperidine Hydrobromide | C₅H₁₁Br₂N | CID 2734676 - PubChem [\[pubchem.ncbi.nlm.nih.gov\]](https://pubchem.ncbi.nlm.nih.gov)
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